molecular formula C11H14FNO B14689082 2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol CAS No. 25458-02-0

2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol

Cat. No.: B14689082
CAS No.: 25458-02-0
M. Wt: 195.23 g/mol
InChI Key: CJSYCAXPAKWEQG-UHFFFAOYSA-N
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Description

2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol is an organic compound that belongs to the class of alcohols It features a fluorophenyl group attached to a methylideneamino moiety, which is further connected to a methylpropan-1-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol typically involves the condensation of 3-fluorobenzaldehyde with 2-amino-2-methylpropan-1-ol. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl and imine groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-[(3-Fluorophenyl)methylidene]amino]oxy}-N,N-bis(propan-2-yl)acetamide
  • 3-Fluorobenzaldehyde
  • 2-Amino-2-methylpropan-1-ol

Uniqueness

2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the imine and hydroxyl groups provide versatile sites for chemical modifications and interactions with biological targets.

Properties

CAS No.

25458-02-0

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylideneamino]-2-methylpropan-1-ol

InChI

InChI=1S/C11H14FNO/c1-11(2,8-14)13-7-9-4-3-5-10(12)6-9/h3-7,14H,8H2,1-2H3

InChI Key

CJSYCAXPAKWEQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N=CC1=CC(=CC=C1)F

Origin of Product

United States

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